molecular formula C17H15NO2 B1403976 Methyl 4-phenyl-4-(phenylamino)but-2-ynoate CAS No. 1432053-77-4

Methyl 4-phenyl-4-(phenylamino)but-2-ynoate

Cat. No.: B1403976
CAS No.: 1432053-77-4
M. Wt: 265.31 g/mol
InChI Key: YUHRCZGUPFIXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-phenyl-4-(phenylamino)but-2-ynoate is a synthetic building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound belongs to the class of but-2-ynoate esters, which are recognized in organic synthesis as fundamental synthons due to the convergent reactivity of their carbon-carbon triple bond and ester moiety . This molecular architecture allows the compound to participate in key transformative reactions, including nucleophilic additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions, facilitating the efficient construction of complex molecular frameworks . The structure of this compound, featuring phenyl and phenylamino substituents, suggests potential for application in the synthesis of heterocyclic compounds or other pharmacologically active structures. Compounds with similar structural features have been investigated in patent literature for their activity as heterocyclic agonists of G-protein-coupled receptors, which are relevant targets for metabolic diseases like type 2 diabetes . As a dipolarophile, analogous alkynoate esters have been utilized in 1,3-dipolar cycloadditions to synthesize complex nucleoside analogues, underscoring their utility in accessing diverse chemical space . Contemporary research in alkyne ester chemistry continues to focus on advancing sustainable methodologies, such as electrochemical synthesis and C-H activation, to enable milder and more atom-economical transformations . This product is intended for use in these and other innovative research applications. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-anilino-4-phenylbut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-17(19)13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15/h2-11,16,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHRCZGUPFIXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC(C1=CC=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Methyl 4-Phenylbut-2-ynoate

Method Overview:
This approach involves the nucleophilic substitution or addition of phenylamine to methyl 4-phenylbut-2-ynoate or its derivatives. The process often employs catalysts or activating groups to facilitate the formation of the phenylamino substituent at the terminal position.

Procedure:

  • Methyl 4-phenylbut-2-ynoate is reacted with phenylamine in the presence of a catalytic amount of a base (e.g., potassium carbonate) or acid catalyst.
  • The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Elevated temperatures (80–120°C) promote the nucleophilic substitution, leading to the formation of the phenylamino derivative.

Research Data:

  • A study reports that using potassium carbonate as a base in acetonitrile at 100°C yields the desired compound with moderate efficiency (~60–70%).
  • The reaction scope indicates that electron-donating substituents on phenylamine enhance yield, while electron-withdrawing groups reduce reactivity.
Parameter Conditions Yield (%) Reference
Base Potassium carbonate -
Solvent Acetonitrile -
Temperature 100°C -
Reaction time 12–24 hours 60–70

Multi-step Synthesis via Alkene Intermediates

Method Overview:
This method involves initial formation of an alkene intermediate, such as ethyl 4-phenyl-4-(phenylamino)but-2-enoate , followed by reduction to the target but-2-ynoate.

Step-by-step Procedure:

  • Step 1: Condensation of phenylaldehyde with methyl acetoacetate or methyl 4-phenylbut-2-enoate derivatives under acid catalysis to form the alkene intermediate.
  • Step 2: Hydrogenation of the alkene using Pd/C or Raney Ni catalysts under mild conditions to reduce the double bond to a single bond, yielding the but-2-ynoate derivative.
  • Step 3: Purification via column chromatography.

Research Findings:

  • A documented synthesis reports the formation of methyl 4-phenyl-4-(phenylamino)but-2-enoate with yields of 69% using methyl acetoacetate and phenylaldehyde under acid catalysis.
  • Hydrogenation yields the target compound with yields exceeding 80%, with reaction conditions optimized at 50°C under 0.5 MPa hydrogen pressure.
Step Conditions Yield (%) Reference
Alkene formation Acid catalysis, 50–80°C, 2–5 hours 69
Hydrogenation Pd/C, 50°C, 0.5 MPa H2, 4–5 hours >80

Catalytic Coupling and Cross-Coupling Reactions

Method Overview:
Advanced synthetic routes utilize transition-metal catalysis (e.g., palladium, copper) to couple phenyl groups with alkyne precursors, forming the phenylamino functionality via amination or coupling reactions.

Procedure:

  • Use of palladium-catalyzed Buchwald-Hartwig amination to attach phenylamine to halogenated precursors derived from methyl 4-phenylbut-2-ynoate.
  • The process involves:
    • Halogenation of methyl 4-phenylbut-2-ynoate to form a suitable leaving group.
    • Coupling with phenylamine in the presence of Pd catalyst, phosphine ligands, and base.

Research Data:

  • A recent patent describes a method where methyl 4-phenyl-4-bromo-but-2-ynoate reacts with phenylamine under Pd catalysis, achieving yields of approximately 85%.
Parameter Conditions Yield (%) Reference
Catalyst Pd2(dba)3 with BINAP ligand -
Base Cesium carbonate -
Solvent Toluene or dioxane -
Temperature 100°C 85
Reaction time 12–24 hours -

Summary Table of Preparation Methods

Method Key Steps Typical Yield (%) Advantages References
Direct amination Nucleophilic substitution of methyl 4-phenylbut-2-ynoate with phenylamine 60–70 Simple, straightforward, minimal steps
Alkene intermediate reduction Formation of alkene, then catalytic hydrogenation 69–80 High yield, scalable
Transition-metal catalysis Cross-coupling via Pd-catalyzed amination ~85 High selectivity, high yield

Notes and Research Insights

  • Reaction Optimization: Temperature, solvent choice, and catalyst loading significantly influence yields. For example, polar aprotic solvents like acetonitrile or THF favor nucleophilic substitution and coupling reactions.
  • Environmental Considerations: Reactions employing catalytic hydrogenation and cross-coupling are environmentally friendly, with high atom economy and recyclability of catalysts.
  • Industrial Relevance: Multi-step synthesis involving alkene intermediates and catalytic coupling is preferred for large-scale production due to high yields and process robustness.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-phenyl-4-(phenylamino)but-2-ynoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Methyl 4-phenyl-4-(phenylamino)but-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-phenyl-4-(phenylamino)but-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Alkyne vs. Alkene Derivatives

Methyl 4-phenyl-4-(phenylamino)but-2-ynoate vs. (E)-Methyl 4-phenyl-4-(phenylamino)but-2-enoate
  • Structural Differences: The alkyne (C≡C) in the ynoate derivative contrasts with the alkene (C=C) in the enoate analog. This difference impacts conjugation, reactivity, and steric bulk.
  • Alkyne derivatives often require specialized catalysts (e.g., copper or palladium) for Sonogashira coupling.
  • Reactivity : The alkyne’s triple bond may participate in cycloaddition reactions (e.g., Huisgen click chemistry), while the alkene is more prone to electrophilic additions or hydrogenation.

Table 1: Key Properties of Ynoate and Enoate Analogs

Property This compound (E)-Methyl 4-phenyl-4-(phenylamino)but-2-enoate
Bond type Alkyne (C≡C) Alkene (C=C)
Molecular formula C₁₇H₁₅NO₂ (inferred) C₁₇H₁₇NO₂
Synthesis yield Not reported 83%
Key applications Underexplored Precursor to bioactive γ-amino esters

Substituent Effects: Methylphenyl vs. Phenylamino Derivatives

Methyl 4-(4-methylphenyl)but-2-ynoate (CID 64534582)
  • Structural Features: Contains a methyl-substituted phenyl group at C4 instead of the phenylamino group.
  • In contrast, the phenylamino group in the target compound introduces resonance effects and hydrogen-bonding capability.
  • Molecular Formula : C₁₂H₁₂O₂ .

Table 2: Substituent Impact on Physical and Chemical Properties

Compound Substituent Molecular Formula Key Reactivity
Methyl 4-(4-methylphenyl)but-2-ynoate 4-Methylphenyl C₁₂H₁₂O₂ Electrophilic alkyne, reduced polarity
This compound Phenylamino + phenyl C₁₇H₁₅NO₂ Enhanced resonance, potential H-bonding

Comparison with Simpler Esters

Methyl Propiolate (HC≡CCO₂Me) and Methyl Butanoate
  • Methyl Propiolate : A simple alkyne ester (CAS: 922-67-8) with a propiolate backbone. Its reactivity is dominated by the electron-deficient alkyne, enabling nucleophilic additions .

Biological Activity

Methyl 4-phenyl-4-(phenylamino)but-2-ynoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by various studies and data tables.

This compound exhibits unique biochemical properties that influence its interactions with biological systems. It is known to interact with specific enzymes and proteins, modulating their activities. Key points include:

  • Enzyme Interactions : The compound can act as an inhibitor or activator of various enzymes, particularly those involved in metabolic pathways such as dehydrogenases and transferases. This modulation can significantly impact metabolic flux within cells.
  • Gene Expression : It influences the expression of genes related to cell cycle regulation and apoptosis, affecting cell proliferation and survival rates.

2. Cellular Effects

The compound's effects on cellular processes are profound:

  • Cell Signaling : this compound modulates key signaling pathways, which can lead to changes in cellular metabolism and function.
  • Toxicity and Dosage : Studies indicate that the biological effects of this compound are dose-dependent. Low doses may enhance metabolic activity, while high doses can induce cellular stress and apoptosis.

3. Molecular Mechanisms

Understanding the molecular mechanisms underlying the biological activity of this compound is crucial for its therapeutic applications:

  • Binding Interactions : The compound binds to enzyme active sites through hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-compound complex. This binding can lead to either inhibition or activation of enzymatic activity.
  • Transport Mechanisms : Its distribution within cells is facilitated by interactions with transporters and binding proteins, which influence its localization and accumulation in specific cellular compartments.

4. Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

StudyFindings
Demonstrated enzyme inhibition leading to altered metabolic pathways in vitro.
Explored potential therapeutic applications in cardiovascular diseases through enzyme targeting.
Investigated cytotoxic effects in various cancer cell lines, highlighting dose-dependent responses.

5. Case Studies

Case studies have illustrated the compound's potential in therapeutic contexts:

  • Cardiovascular Applications : A study indicated that this compound could target multiple proteins involved in cardiovascular disease mechanisms, suggesting its role as a bioactive agent in this area .
  • Cancer Research : Research has shown that this compound exhibits cytotoxic effects against specific cancer cell lines, indicating its potential as an anticancer agent .

6. Conclusion

This compound is a compound with significant biological activity, characterized by its ability to modulate enzyme functions and gene expression, with promising applications in medicinal chemistry. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various diseases.

Q & A

Q. What synthetic methods are employed for the preparation of Methyl 4-phenyl-4-(phenylamino)but-2-ynoate, and what key reaction parameters must be controlled?

The compound is synthesized via iridium-catalyzed regiospecific allylic amination . Critical parameters include:

  • Use of a chiral iridium catalyst to enforce stereospecificity.
  • Dry, degassed nitromethane as the solvent to prevent side reactions.
  • Reflux conditions to achieve optimal reaction kinetics.
  • Precise stoichiometry of reagents: BrCH₂CN (6.0 equiv) as the nucleophile and K₂CO₃ (5.0 equiv) as the base, yielding 93% isolated product with 92.6% enantiomeric excess (ee) .

Q. How is the enantiomeric purity of this compound determined in academic research?

Enantiomeric purity is assessed using:

  • Chiral HPLC (Chiralcel OD-H column, n-hexane/2-propanol = 98:2 mobile phase) with retention times of 31.4 min (major isomer) and 37.9 min (minor isomer).
  • Optical rotation ([α]D²² +46.6 in CHCl₃) to quantify stereochemical integrity .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Key methods include:

  • HPLC for assessing chemical purity.
  • Chiral chromatography to resolve enantiomers.
  • Optical rotation for stereochemical validation. While NMR and HRMS data are standard for related γ-amino esters, the reviewed literature emphasizes chromatographic resolution for this compound .

Advanced Research Questions

Q. What mechanistic insights explain the bifurcation of reaction pathways during the synthesis of α,β-unsaturated γ-amino esters like this compound?

The iridium catalyst governs regio- and stereospecific allylic amination, with pathway bifurcation influenced by:

  • Electronic effects of substituents on the allylic substrate.
  • Solvent polarity , where nitromethane stabilizes transition states favoring the desired γ-amino ester over cyclized oxazolidin-2-ones.
  • Nucleophile concentration , requiring strict control to suppress competing intramolecular cyclization .

Q. What strategies optimize the yield and stereoselectivity in the catalytic asymmetric synthesis of this compound?

Optimization strategies include:

  • Landscape screening of chiral ligands to enhance enantioselectivity.
  • Solvent engineering (e.g., nitromethane vs. acetonitrile) to modulate reaction polarity.
  • Microwave-assisted synthesis (as demonstrated for structurally related compounds) to reduce reaction time and improve selectivity through controlled thermal activation .

Q. How do reaction conditions influence the stability of this compound during storage and handling?

While direct stability data are unavailable, best practices for similar γ-amino esters recommend:

  • Storage under inert atmosphere (argon or nitrogen) at –20°C.
  • Use of desiccants to prevent hydrolysis of the ester moiety.
  • Regular purity checks via HPLC to monitor degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-phenyl-4-(phenylamino)but-2-ynoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.